N-Hexadecanoyl-D-phenylglycine sodiuM salt
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Overview
Description
N-Hexadecanoyl-D-phenylglycine sodium salt is a chemical compound with the molecular formula C24H40NNaO3 and a molecular weight of 413.58 g/mol . It is known for its unique structure, which combines a hexadecanoyl group with a D-phenylglycine moiety, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecanoyl-D-phenylglycine sodium salt typically involves the acylation of D-phenylglycine with hexadecanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Hexadecanoyl-D-phenylglycine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-Hexadecanoyl-D-phenylglycine sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-Hexadecanoyl-D-phenylglycine sodium salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hexadecanoyl-D-phenylglycine sodium salt include:
- N-Hexadecanoyl-L-phenylglycine sodium salt
- N-Hexadecanoyl-D-alanine sodium salt
- N-Hexadecanoyl-D-valine sodium salt
Uniqueness
This compound is unique due to its specific combination of a hexadecanoyl group with a D-phenylglycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C24H38NNaO3 |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
sodium;(2R)-2-(hexadecanoylamino)-2-phenylacetate |
InChI |
InChI=1S/C24H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(26)25-23(24(27)28)21-18-15-14-16-19-21;/h14-16,18-19,23H,2-13,17,20H2,1H3,(H,25,26)(H,27,28);/q;+1/p-1/t23-;/m1./s1 |
InChI Key |
BGELXOCTISDQKY-GNAFDRTKSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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